molecular formula C15H15NO B239621 2-(2-methylphenyl)-N-phenylacetamide

2-(2-methylphenyl)-N-phenylacetamide

Cat. No.: B239621
M. Wt: 225.28 g/mol
InChI Key: RHAOXWAXLXXLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)-N-phenylacetamide is a substituted acetamide compound of significant interest in chemical and pharmaceutical research. As a member of the N-phenylacetamide family, it serves as a valuable chemical intermediate and scaffold for the design of novel bioactive molecules . N-Phenylacetamide derivatives are recognized for their planar, 'peptide-like' conformation, which makes them subjects of study in structural and vibrational spectroscopy to understand bond properties and molecular interactions . This compound is primarily For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers value this chemical class for its potential in various applications. Structurally similar phenylacetamides have been investigated as key precursors in developing compounds with diverse biological activities, including serving as herbicides and fungicides , as well as being explored in central nervous system drug discovery programs, such as the development of potential antidepressant agents . The presence of the methyl and phenyl substituents on the acetamide nitrogen allows researchers to study the effects of steric and electronic properties on biological activity and molecular recognition, which is a core aspect of structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(2-methylphenyl)-N-phenylacetamide

InChI

InChI=1S/C15H15NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H,16,17)

InChI Key

RHAOXWAXLXXLFS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2-methylphenyl)-N-phenylacetamide exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve interference with microbial cell wall synthesis and metabolic pathways, which warrants further investigation to fully elucidate its therapeutic potential.

Antioxidant Properties

The compound also shows promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property makes it a candidate for formulation in dietary supplements or pharmaceuticals aimed at reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(2-methylphenyl)-N-phenylacetamide involved testing against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, particularly at higher concentrations. This study highlights the potential for this compound to be developed into a therapeutic agent for treating bacterial infections.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of 2-(2-methylphenyl)-N-phenylacetamide using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that the compound effectively reduced oxidative stress markers in vitro, suggesting its application in formulations aimed at mitigating oxidative damage in cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Phenylacetamides
Compound Name Substituent on Acetyl Group N-Substituent Key Biological Activity Source (Evidence)
2-(2-Methylphenyl)-N-phenylacetamide 2-Methylphenyl Phenyl Inferred: Potential CNS/anticancer activity (structural analogy) Target Compound
2-(4-Fluorophenyl)-N-phenylacetamide 4-Fluorophenyl Phenyl Anticancer (PC3, MCF-7 cells)
2-(Naphthalen-1-yloxy)-N-phenylacetamide Naphthalen-1-yloxy Phenyl TRPM4 inhibition (prostate cancer)
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide 3-Fluoro-4-nitrophenoxy Phenyl Antitubercular
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide 4,6-Diaminopyrimidin-2-ylsulfanyl 2-Methylphenyl Antimicrobial (structural analog)
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Phenyl 2-Benzoyl-4,5-dimethoxyphenethyl Synthetic precursor for tetrahydroisoquinolines

Key Observations

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro substituent in 2-(4-fluorophenyl)-N-phenylacetamide enhances anticancer activity by modulating electron density and improving target binding . In contrast, the 2-methyl group in the target compound is electron-donating, which may favor hydrophobic interactions in biological systems.
  • Bulkier Substituents : Compounds like 2-(naphthalen-1-yloxy)-N-phenylacetamide and N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibit activity in cancer and synthetic applications, respectively, but their larger substituents may reduce bioavailability compared to simpler analogs.

Synthetic Accessibility :

  • Alkylation and acylation reactions are common for N-substituted phenylacetamides. For example, benzylation of N-(4-nitrophenyl)-2-phenylacetamide under phase-transfer catalysis highlights the role of substituents in directing reactivity . The target compound’s synthesis likely follows similar pathways.

This contrasts with polar groups like 4-nitro in antitubercular analogs, which improve solubility but may limit CNS penetration .

Structure-Activity Relationships (SAR) :

  • Anticancer Activity : Fluorine and naphthyl groups enhance cytotoxicity via interactions with cellular targets (e.g., TRPM4 ion channels in prostate cancer) . The target compound’s methyl group may offer a balance between activity and metabolic stability.
  • Antimicrobial Activity : Selenium-containing derivatives (e.g., 2-((4-acetamidophenyl)selanyl)-N-phenylacetamide) show promise due to redox-modulating properties , while benzotriazole-substituted analogs exhibit broad-spectrum effects .

Preparation Methods

Reaction Overview

A palladium-catalyzed carbonylative coupling strategy, as detailed in supporting experimental procedures, enables the efficient synthesis of 2-(2-methylphenyl)-N-phenylacetamide. This method leverages transition metal catalysis to form the acetamide backbone under carbon monoxide (CO) atmosphere.

Procedure and Conditions

  • Substrates : N-Tosylhydrazone salts derived from 2-methylbenzaldehyde and phenylamine.

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos).

  • Solvent : Toluene or dioxane under anhydrous conditions.

  • CO Atmosphere : Maintained at 1 atm pressure.

  • Temperature : 80–100°C for 12–24 hours.

The reaction proceeds via a carbonylative cross-coupling mechanism, where CO inserts into the Pd–C bond, followed by nucleophilic attack by aniline to form the acetamide bond.

Yield and Optimization

  • Typical Yield : 65–78% after column chromatography.

  • Key Variables :

    • Ligand choice (Xantphos improves stability of Pd intermediates).

    • CO pressure (higher pressures reduce reaction time).

    • Temperature (exceeding 100°C leads to decomposition).

Amidation of Acid Chlorides

Direct Amidation Approach

This classical method involves the reaction of 2-(2-methylphenyl)acetyl chloride with aniline in the presence of a base.

Procedure

  • Acid Chloride Preparation : 2-(2-Methylphenyl)acetic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours.

  • Amidation : The acid chloride is added dropwise to a solution of aniline and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.

  • Workup : The mixture is stirred for 4 hours, washed with HCl (1M), and purified via recrystallization (ethanol/water).

Performance Metrics

  • Yield : 70–85%.

  • Purity : >95% (by ¹H NMR).

  • Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Nucleophilic Substitution via Brominated Intermediates

Synthesis of Bromomethyl Precursor

Adapting methodologies from fungicidal compound synthesis, 2-(2-bromomethylphenyl)acetate intermediates are generated for subsequent amination.

Reaction Steps

  • Lithiation : 2-Methylbiphenyl ether is treated with butyllithium (BuLi) at -78°C to generate a benzylic lithio species.

  • Electrophilic Quenching : Dimethyl oxalate is added to form methyl 2-(2-methylphenyl)-2-oxoacetate.

  • Bromination : The oxoacetate is brominated using PBr₃ in tetrahydrofuran (THF) at 0°C.

  • Amination : The brominated intermediate reacts with aniline in the presence of silver carbonate (Ag₂CO₃) as a base.

Optimization Insights

  • Solvent Effects : Hexane improves selectivity for mono-bromination.

  • Yield : 55–65% over four steps.

Condensation with Activating Agents

Carbodiimide-Mediated Coupling

A modified approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2-(2-methylphenyl)acetic acid for direct coupling with aniline.

Protocol

  • Activation : EDC and hydroxybenzotriazole (HOBt) are added to a solution of the carboxylic acid in DCM.

  • Coupling : Aniline is introduced, and the reaction is stirred at room temperature for 12 hours.

  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient).

Advantages and Limitations

  • Yield : 80–90%.

  • Side Products : <5% N-acylurea formation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Palladium-Catalyzed65–7812–24 hHigh functional group toleranceRequires CO atmosphere and specialized setup
Acid Chloride Amidation70–856–8 hScalability and simplicityMoisture-sensitive intermediates
Bromination-Amination55–6518–36 hApplicable to hindered substratesMulti-step synthesis
EDC-Mediated80–9012 hMild conditions, high purityCost of reagents

Critical Considerations for Scale-Up

Solvent and Catalyst Recovery

  • Palladium Catalysis : Implement nanoparticle filters to recover Pd residues.

  • Toluene Recycling : Distillation reduces waste in large-scale amidation reactions.

Environmental Impact

  • CO Utilization : Closed-loop systems mitigate CO emissions in Method 1.

  • HOBt/EDC : Biodegradable alternatives (e.g., COMU) are under investigation.

Emerging Methodologies

Photocatalytic Amidation

Recent advances in visible-light catalysis show promise for synthesizing acetamides at ambient temperatures, though yields remain suboptimal (40–50%).

Biocatalytic Approaches

Lipase-mediated amidation in non-aqueous media achieves 60% conversion, offering a greener alternative .

Q & A

Q. How can environmental impact assessments be integrated into the synthesis of 2-(2-methylphenyl)-N-phenylacetamide?

  • Methodological Answer :
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and optimize atom economy .
  • Biodegradation Studies : Use OECD 301D tests to assess microbial degradation in aqueous systems .

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